Enhanced CNS Penetration Compared to Maraviroc
Vicriviroc is characterized as a CNS-penetrant CCR5 antagonist . This is in direct contrast to its class analog Maraviroc, which has been reported to have poor penetration into the CNS in rat models, suggesting limited antiviral utility in that compartment [1].
| Evidence Dimension | CNS Penetration (Descriptive Property) |
|---|---|
| Target Compound Data | CNS-penetrant |
| Comparator Or Baseline | Maraviroc: Poor CNS penetration in rats |
| Quantified Difference | Qualitative difference based on descriptive characterization versus reported poor penetration |
| Conditions | Property description vs. in vivo rat model data |
Why This Matters
This property makes Vicriviroc a critical tool for research on HIV-1 persistence in the central nervous system, a known viral sanctuary site where Maraviroc may not be effective.
- [1] Latinovic O, et al. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc. Clin Med Ther. 2009;1:1497-1510. View Source
